4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a piperidine ring substituted with a dimethylamino group and a carbonyl chloride group. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with dimethylamine and phosgene. One common method includes the following steps:
Formation of 4-(Dimethylamino)methylpiperidine: This intermediate is synthesized by reacting piperidine with formaldehyde and dimethylamine under acidic conditions.
Conversion to Carbonyl Chloride: The intermediate is then treated with phosgene (COCl₂) to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)piperidine: Lacks the carbonyl chloride group but shares the dimethylamino substitution.
Piperidine: The parent compound without any substituents.
N-Methylpiperidine: Contains a single methyl group on the nitrogen atom.
Uniqueness
4-[(Dimethylamino)methyl]piperidine-1-carbonyl chloride is unique due to the presence of both the dimethylamino and carbonyl chloride groups. This combination imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C9H17ClN2O |
---|---|
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
4-[(dimethylamino)methyl]piperidine-1-carbonyl chloride |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)7-8-3-5-12(6-4-8)9(10)13/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
RLXKJWOLUPMTGM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CCN(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.